molecular formula C16H12N2O5 B11112628 Ethyl 2-methyl-7-nitro-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate

Ethyl 2-methyl-7-nitro-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11112628
M. Wt: 312.28 g/mol
InChI Key: OSEFOXOOOTYGKZ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-7-nitro-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound belonging to the indeno-pyridine family This compound is characterized by its unique structure, which includes a nitro group, a carboxylate ester, and a fused indeno-pyridine ring system

Preparation Methods

The synthesis of Ethyl 2-methyl-7-nitro-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-component reactions. One common method involves the reaction of indane-1,3-dione with 2,4,5-trimethoxy-benzaldehyde, ethyl acetoacetate, and ammonium acetate . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar multi-component reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-methyl-7-nitro-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-methyl-7-nitro-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-7-nitro-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially interacting with cellular components and disrupting normal cellular functions. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Ethyl 2-methyl-7-nitro-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

IUPAC Name

ethyl 2-methyl-7-nitro-5-oxoindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C16H12N2O5/c1-3-23-16(20)11-7-13-14(17-8(11)2)10-5-4-9(18(21)22)6-12(10)15(13)19/h4-7H,3H2,1-2H3

InChI Key

OSEFOXOOOTYGKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=C1)C

Origin of Product

United States

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